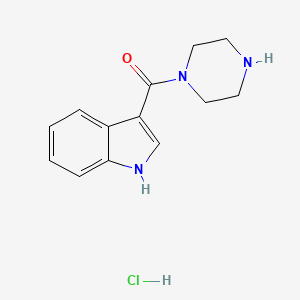

3-(piperazine-1-carbonyl)-1H-indole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a chemical compound . It is related to the class of compounds known as piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, unsaturated piperazine and homopiperazine derivatives were synthesized in medium to good yields by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride . Piperazine containing dihydrofuran compounds were obtained from radical addition and cyclizations of these derivatives with 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods . These methods include melting point analysis, 1H NMR, 13C NMR, HRMS, and FTIR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include acylation reactions and radical addition and cyclizations . These reactions were mediated by Mn(OAc)3 .Physical And Chemical Properties Analysis

Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .Applications De Recherche Scientifique

- Application : Researchers explore its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors play a crucial role in treating Alzheimer’s disease (AD) by increasing acetylcholine levels in the brain .

- Details : The compound’s inhibitory activity against AChE is evaluated, and it shows promising results. Compounds derived from it exhibit IC50 values, with some demonstrating high inhibitory activity .

- Details : By inhibiting AChE, this compound may enhance cholinergic neurotransmission and mitigate cognitive decline .

- Details : The compound undergoes radical addition and cyclization reactions to yield piperazine-containing dihydrofuran compounds .

- Details : By functionalizing the piperazine moiety, it could enhance drug solubility, stability, or targeting .

- Details : Determining its IC50 values and comparing them with standard drugs provides insights into its potency .

Medicinal Chemistry and Drug Development

Neuroscience and Alzheimer’s Disease Research

Organic Synthesis and Chemical Reactions

Pharmaceutical Formulation and Drug Delivery

Biological Assays and Enzyme Kinetics

Chemoinformatics and Molecular Docking Studies

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could focus on the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Propriétés

IUPAC Name |

1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTOKWKGKSGIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperazine-1-carbonyl)-1H-indole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2357356.png)